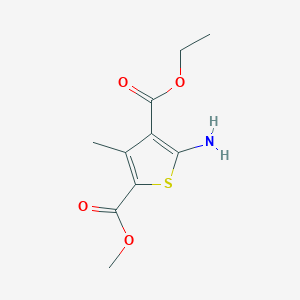

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

描述

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted thiophene derivative characterized by ester groups at positions 2 (methyl) and 4 (ethyl), an amino group at position 5, and a methyl substituent at position 3. This compound is part of a broader class of thiophene dicarboxylates, which are pivotal intermediates in medicinal chemistry and materials science due to their versatility in further functionalization .

属性

IUPAC Name |

4-O-ethyl 2-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-4-15-9(12)6-5(2)7(10(13)14-3)16-8(6)11/h4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBZZEHPWCFYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate can be achieved through a multi-step process involving the Gewald reaction. This reaction typically involves the condensation of ethyl acetoacetate, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

作用机制

The mechanism of action of 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylate groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological effects.

相似化合物的比较

Structural Isomerism and Ester Group Variations

The positioning and nature of ester groups significantly influence physicochemical properties and reactivity. Key comparisons include:

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Structural Difference : Swapped ethyl and methyl ester positions (2-ethyl, 4-methyl vs. 4-ethyl, 2-methyl in the target compound).

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Structural Difference : Both ester groups are ethyl (positions 2 and 4).

- Key Data : Molecular weight = 257.28 g/mol, melting point = 107–109°C, yield = 89% .

2-tert-Butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Structural Difference : A bulky tert-butyl group replaces the methyl ester at position 2.

- Impact : Increased steric hindrance may reduce reactivity in nucleophilic substitutions but improve thermal stability .

Physicochemical Properties

*Calculated based on molecular formula.

Functionalization Potential

- Amino Group Reactivity: The 5-amino group enables acetylation, diazotization, or coupling reactions, as demonstrated in derivatives like ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate .

- Ester Hydrolysis : Mixed esters may exhibit differential hydrolysis rates compared to diethyl analogs, influencing prodrug design or polymer applications.

生物活性

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a compound belonging to the thiophene family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various research studies, including case studies and experimental findings.

The molecular formula for this compound is with a molecular weight of approximately 287.33 g/mol. The compound features a thiophene ring substituted with ethyl and methyl groups, along with carboxylate functionalities which may contribute to its biological properties.

Biological Activity Overview

Research indicates that thiophene derivatives often exhibit significant biological activities, including:

- Antitumor Activity : Several studies have highlighted the potential of thiophene derivatives in cancer therapy. For example, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines by inhibiting tubulin assembly and inducing apoptosis .

- Antimicrobial Properties : Thiophene derivatives have also been evaluated for their antibacterial and antifungal activities. The presence of functional groups in compounds like this compound may enhance their interaction with microbial targets .

Antitumor Studies

A study focused on the synthesis of thiophene derivatives reported that compounds similar to the target compound exhibited IC50 values ranging from 17 to 130 nM against various cancer cell lines. The mechanism of action was linked to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2c | HeLa | 30 | Tubulin inhibition; G2/M arrest |

| 1 | MIA PaCa-2 | ~100 | Apoptosis via intrinsic pathway |

| 1 | A431 | ~80 | Inhibition of cell cycle progression |

Antimicrobial Activity

In antimicrobial assays, derivatives of thiophene were screened using the agar-well diffusion method. Compounds demonstrated varying degrees of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the thiophene structure significantly enhance antimicrobial efficacy .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 29 |

| Compound B | E. coli | 25 |

| Compound C | Pseudomonas aeruginosa | 22 |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation essential for cell division.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in studies involving related thiophene derivatives.

- Antibacterial Mechanisms : The presence of amino and carboxylate groups enhances interaction with bacterial membranes, leading to increased permeability and cell death.

常见问题

Q. What are the standard synthetic routes for 4-ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

The compound is typically synthesized via condensation reactions. For example, diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate reacts with sodium ethoxide in ethanol under reflux (20 hours) to form derivatives. Key steps include:

- Reagents : Sodium ethoxide, ethanol, and a carbonyl-containing reactant (e.g., 4-methoxybenzaldehyde).

- Conditions : Prolonged heating under reflux, followed by cooling and precipitation in ice.

- Yield : ~89% for analogous thiophene dicarboxylates .

Table 1 : Representative Reaction Conditions

| Reactant | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol | 20 | 89 | |

| Propynoate derivatives | DMSO | 6–24 | 15–48 |

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substitution patterns and amine/ester functionalities. For example, signals at δ 7.95 (s, 2H, NH) and δ 4.16 (q, OCHCH) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 243.28 for CHNOS) validate the molecular formula .

- Melting Point Analysis : Consistency with literature values (e.g., 107–109°C) ensures purity .

Advanced Research Questions

Q. How do solvent and temperature influence regioselectivity in reactions involving this compound?

Regioselectivity is highly solvent- and temperature-dependent. For instance:

- In DMSO , reactions favor the 4-ethyl 2-methyl regioisomer due to stabilized intermediates.

- In 1,4-dioxane at 160°C, competing pathways yield a 1:1.81 ratio of regioisomers . Mechanistic Insight : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates via strong solvation, directing nucleophilic attack to specific positions .

Table 2 : Solvent Effects on Regioselectivity

| Solvent | Temperature (°C) | Major Product (Yield %) | Reference |

|---|---|---|---|

| DMSO | 120 | 4-Ethyl 2-methyl (48) | |

| 1,4-Dioxane | 160 | Mixed regioisomers (53) |

Q. What strategies resolve contradictions in reaction outcomes for structurally similar derivatives?

Discrepancies in yields or regiochemistry often arise from:

- Substrate Electronic Effects : Electron-deficient alkynes (e.g., ethyl propynoate) improve yields compared to less reactive analogs (e.g., methyl propynoate) .

- Crystallographic Validation : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in substituent positioning. For example, X-ray data confirmed acetamido-group orientation in diethyl 5-acetamido derivatives .

Q. How can computational modeling enhance synthetic planning for functionalized derivatives?

- DFT Calculations : Predict transition-state energies to optimize reaction pathways (e.g., Michael addition vs. cyclization).

- Docking Studies : Screen substituent effects on biological activity (e.g., thiophene-based inhibitors).

- Software Tools : ORTEP-III for visualizing crystal packing and hydrogen-bonding networks .

Methodological Recommendations

Q. What protocols ensure high-purity isolation of this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers .

- Purity Validation : HPLC with UV detection (λ = 254 nm) confirms >95% purity .

Q. How should researchers address low yields in scaled-up syntheses?

- Microwave-Assisted Reactions : Reduce reaction time (e.g., from 20 hours to 2 hours) while maintaining yield .

- Catalyst Screening : Test alternatives to sodium ethoxide (e.g., KCO or DBU) for improved efficiency .

Structural and Analytical Challenges

Q. What crystallographic techniques are essential for unambiguous structural confirmation?

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond = 1.72 Å in thiophene rings) .

- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Example refinement parameters: R = 0.045, wR = 0.112 .

Q. How can NMR data misinterpretation be avoided in complex derivatives?

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish methylthiophene protons from ester groups).

- Variable-Temperature NMR : Resolve dynamic effects in amine-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。